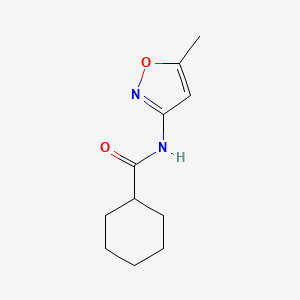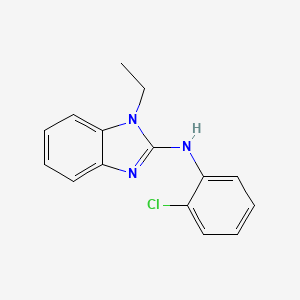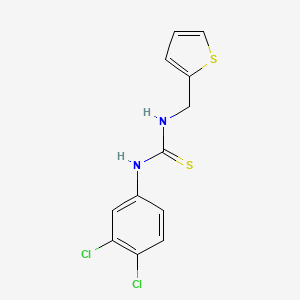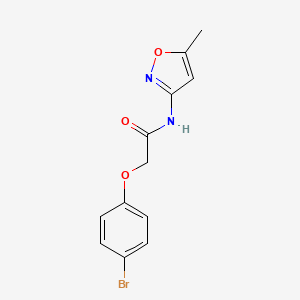
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide, also known as DAPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DAPMA is a derivative of mesityl and has been synthesized through a number of methods.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide is not fully understood, but it is believed to act as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell signaling, proliferation, and differentiation. Inhibition of kinases has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of kinase activity. In cancer cells, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been shown to induce cell death through the activation of caspases, which are enzymes responsible for the cleavage of various cellular proteins. In neurodegenerative disorders, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been shown to inhibit the activity of kinases that are involved in the formation of amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for various analytical techniques, including NMR and mass spectrometry. However, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has some limitations, including its low solubility in water, which requires the use of organic solvents for its preparation and handling.
Zukünftige Richtungen
There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacological properties. 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent in clinical trials.
Conclusion:
In conclusion, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method of 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide involves the use of hazardous chemicals, and proper safety precautions should be taken. 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been shown to have various biochemical and physiological effects, and further research is needed to evaluate its potential as a therapeutic agent.
Synthesemethoden
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide can be synthesized through various methods, including the reaction between mesityl oxide and 3,4-dimethoxyaniline, and the reaction between mesityl isocyanate and 3,4-dimethoxyaniline. The latter method is preferred due to the higher yield and purity of the product. The synthesis of 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide involves the use of hazardous chemicals, including mesityl isocyanate, which requires proper handling and safety precautions.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been used in various research fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been tested for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been used as a building block for the synthesis of various compounds. In materials science, 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been used as a monomer for the synthesis of polymers with unique properties.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13-10-14(2)20(15(3)11-13)21-19(22)9-7-16-6-8-17(23-4)18(12-16)24-5/h6-12H,1-5H3,(H,21,22)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBDGHRUHQBXJU-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5741721.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)


![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)



![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)

![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)